4-(Trifluoromethyl)-1H-indazole
Overview
Description
Trifluoromethylated compounds, such as “4-(Trifluoromethyl)-1H-indazole”, are often used in medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of reagents and catalysts . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)-1H-indazole” would likely involve a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is known for its unique physicochemical properties, including a high electronegativity .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For instance, the substitution of a methyl group by a trifluoromethyl group is frequently used in medicinal chemistry .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are known for their unique physicochemical properties. These properties are often derived from the unique characteristics of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .Scientific Research Applications
Application 1: Enhancing the Performance of Perovskite Solar Cells
- Summary of the Application : 4-(Trifluoromethyl)-1H-imidazole (THI) was introduced into the perovskite precursor solution as a passivation agent to enhance the performance of perovskite solar cells (PSCs) .
- Methods of Application : THI, a typical amphoteric compound, coordinates with Lewis acid Pb2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .
- Results or Outcomes : The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (VOC), short circuit current density (JSC) and fill factor (FF). After 30 days of storage, the PCE of the 0.16 THI PSC was maintained at 61.9% of its initial value .
Application 2: Antifungal Activity of Salicylanilides and Their Esters
- Summary of the Application : Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid were synthesized and presented as potential antimycotic agents .
- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(Trifluoromethyl)benzoic acid were presented .
- Results or Outcomes : The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Application 3: Development of Agrochemical and Pharmaceutical Compounds
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)benzoic acid, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Application 4: Raw Material in Organic Synthesis
- Summary of the Application : 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis .
- Methods of Application : This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and dyestuff .
- Results or Outcomes : The specific outcomes depend on the particular synthesis process and the target compound .
Application 5: Antimicrobial Agents
- Summary of the Application : Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid are synthesized and presented as potential antimicrobial agents .
- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(Trifluoromethyl)benzoic acid are presented .
- Results or Outcomes : The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Application 6: Pesticides
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)benzoic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- Methods of Application : TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIWQGNCLKDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646703 | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1H-indazole | |
CAS RN |
1000339-98-9 | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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